

Gas chromatography-mass spectrometry (GC-MS) analysis of Amyl decanoate

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Compound of Interest

Compound Name: Amyl decanoate

Cat. No.: B1679548

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Application Note: GC-MS Analysis of Amyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of **Amyl decanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Amyl decanoate**, an ester known for its characteristic fruity and wine-like aroma, finds applications in the food, fragrance, and pharmaceutical industries. The methodology presented herein provides a robust framework for the analysis of this compound in various matrices, ensuring high sensitivity and selectivity. This document outlines sample preparation, detailed instrument parameters, and data analysis procedures.

Introduction

Amyl decanoate (also known as **isoamyl decanoate** or 3-methylbutyl decanoate) is a fatty acid ester that contributes to the sensory profile of many fruits and fermented beverages. Its accurate and reliable quantification is essential for quality control in the food and beverage industry, fragrance formulation, and in the study of flavor chemistry. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive compound identification based on

mass spectral data. This application note provides a complete workflow for the GC-MS analysis of **Amyl decanoate**.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the preparation of a liquid sample for GC-MS analysis. The complexity of the sample matrix will dictate the extent of cleanup required.

Materials:

- **Amyl decanoate** standard ($\geq 97\%$ purity)
- Hexane (GC grade)
- Sodium sulfate (anhydrous)
- Volumetric flasks
- Micropipettes
- Autosampler vials (2 mL) with caps

Procedure:

- **Standard Stock Solution Preparation:** Accurately weigh approximately 100 mg of **Amyl decanoate** standard and dissolve it in hexane in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to create a calibration curve. A typical concentration range would be 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- **Sample Extraction (for liquid matrices):**
 - For samples with a high water content, a liquid-liquid extraction (LLE) is recommended.

- To 5 mL of the liquid sample, add 5 mL of hexane.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper hexane layer to a clean tube.
- Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
- Final Sample Preparation: Transfer the prepared standards and extracted samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for different GC-MS systems.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC System or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar capillary column
Injection Volume	1 μ L
Inlet Temperature	250 °C
Injection Mode	Split (Split ratio 50:1)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Solvent Delay	3 minutes

Data Presentation

Quantitative data for **Amyl decanoate** obtained under the specified conditions are summarized in the table below.

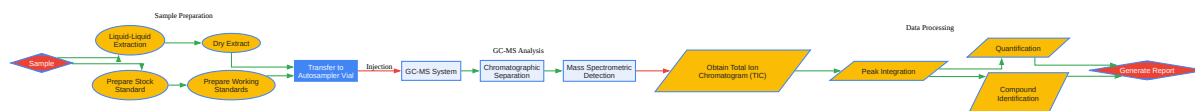
Parameter	Value	Reference
Molecular Formula	C ₁₅ H ₃₀ O ₂	[1]
Molecular Weight	242.4 g/mol	[1]
CAS Number	2306-91-4	[1]
Retention Time (on DB-5ms or similar non-polar column)	Approximately 15-17 minutes (dependent on specific system)	
Kovats Retention Index (Standard non-polar)	1615 - 1633	[1]
Kovats Retention Index (Standard polar)	1851 - 1871	[1]
Limit of Detection (LOD)	Estimated to be in the low µg/L range	[2]
Limit of Quantification (LOQ)	Estimated to be in the mid-to-high µg/L range	[2]

Mass Spectral Data (Electron Ionization)

The mass spectrum of **Amyl decanoate** is characterized by a series of fragment ions. The most abundant ions are listed below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
70	100	[C ₅ H ₁₀] ⁺ (from McLafferty rearrangement of the isoamyl group)
43	~45	[C ₃ H ₇] ⁺
71	~39	[C ₅ H ₁₁] ⁺
55	~23	[C ₄ H ₇] ⁺
41	~22	[C ₃ H ₅] ⁺
155	~5	[CH ₃ (CH ₂) ₈ CO] ⁺ (Acylium ion)

Mandatory Visualization



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